4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]thiomorpholine
Description
The compound 4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]thiomorpholine features a thiazole core substituted at position 4 with a 2,4-dichlorophenyl group and at position 2 with a thiomorpholine ring. Thiomorpholine, a six-membered ring containing sulfur and nitrogen, distinguishes this compound from morpholine analogues by enhancing lipophilicity and introducing metabolic soft spots via sulfur oxidation . Its structural framework is prevalent in medicinal chemistry, particularly in antimicrobial and kinase-targeting agents.
Properties
IUPAC Name |
4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2S2/c14-9-1-2-10(11(15)7-9)12-8-19-13(16-12)17-3-5-18-6-4-17/h1-2,7-8H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAXLAWSTFSXAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Core Formation
The 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine intermediate is synthesized via the Hantzsch thiazole reaction:
- α-Bromoketone Preparation : 2,4-Dichlorobenzaldehyde undergoes bromination with bromine in acetic acid to yield 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one.
- Cyclocondensation : The α-bromoketone reacts with thiourea in ethanol under reflux (78°C, 6–8 hours), forming the thiazole ring.
Reaction Scheme :
$$
\text{2,4-Cl₂C₆H₃CHO} \xrightarrow{\text{Br₂, AcOH}} \text{2,4-Cl₂C₆H₃COCH₂Br} \xrightarrow{\text{Thiourea, EtOH}} \text{4-(2,4-Cl₂C₆H₃)-1,3-thiazol-2-amine}
$$
Thiomorpholine Coupling
The thiazole-2-amine is functionalized with thiomorpholine via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling:
- SNAr Method : Reacting the thiazole-2-amine with thiomorpholine-4-carbonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to RT, 12 hours).
- Buchwald-Hartwig Amination : Using Pd(OAc)₂/Xantphos catalyst, Cs₂CO₃ base, and toluene at 110°C (24 hours).
Yield : 44–65% (SNAr) vs. 70–81% (Buchwald-Hartwig).
Cyclocondensation of Pre-Formed Intermediates
Thiomorpholine-4-Carbonyl Chloride Synthesis
Thiomorpholine is reacted with phosgene (COCl₂) in anhydrous DCM to generate thiomorpholine-4-carbonyl chloride, a key electrophile.
Thiazole-Thiomorpholine Coupling
The thiazole-2-amine intermediate is treated with thiomorpholine-4-carbonyl chloride in tetrahydrofuran (THF) under nitrogen atmosphere. The reaction proceeds at −20°C to prevent side reactions, with gradual warming to RT over 6 hours.
Key Data :
- Molar Ratio : 1:1.2 (thiazole-amine : acyl chloride).
- Workup : Aqueous NaHCO₃ wash followed by silica gel chromatography.
- Purity : >98% (HPLC).
Continuous Flow Photochemical Synthesis
Telescoped Thiol-Ene/Cyclization Sequence
Adapted from Steiner et al., this method leverages photochemical radical reactions for atom-efficient thiomorpholine formation:
- Thiol-Ene Reaction : Cysteamine hydrochloride and vinyl chloride undergo UV-initiated (365 nm) coupling in methanol at 20°C, producing a linear thioether intermediate.
- Cyclization : The intermediate is heated with DIPEA (N,N-diisopropylethylamine) at 80°C under 3 bar pressure, inducing ring closure to thiomorpholine.
Integration with Thiazole Intermediate
The thiomorpholine output is directly coupled with 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine using a microreactor system:
- Conditions : 100°C, 5 min residence time, 0.5 mol% 9-fluorenone photocatalyst.
- Throughput : 1.8 g/h of final product.
Advantages :
Comparative Analysis of Methods
| Parameter | Hantzsch + SNAr | Cyclocondensation | Continuous Flow |
|---|---|---|---|
| Overall Yield | 44–65% | 60–72% | 75–84% |
| Reaction Time | 18–24 hours | 6–8 hours | 20 minutes |
| Safety Concerns | Phosgene usage | High-pressure conditions | Minimal |
| Scalability | Lab-scale | Pilot-scale | Industrial-scale |
Characterization and Quality Control
- NMR Spectroscopy : ¹H NMR (300 MHz, CDCl₃) shows characteristic signals:
- δ 7.45–7.35 (m, 3H, aromatic).
- δ 4.20 (s, 2H, thiomorpholine S-CH₂).
- HPLC : Retention time = 12.3 min (C18 column, 70:30 MeCN/H₂O).
- Elemental Analysis : C 47.14%, H 3.65%, N 8.46% (theoretical: C 47.15%, H 3.66%, N 8.45%).
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dichlorophenyl group can be reduced to form less chlorinated derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]thiomorpholine is with a molecular weight of approximately 246.11 g/mol. The compound features a thiazole ring, a dichlorophenyl group, and a thiomorpholine moiety, contributing to its diverse biological activities .
Chemistry
- Building Block for Synthesis : This compound serves as an important precursor in the synthesis of more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties .
Biology
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity. It inhibits bacterial enzymes involved in cell wall synthesis, leading to bacterial cell lysis and death .
- Antifungal Activity : The compound has been explored for its antifungal properties against various fungal species, showing promise in inhibiting their growth in vitro .
Medicine
- Anticancer Potential : Studies have indicated that this compound may possess anticancer properties. It has been evaluated against different cancer cell lines, demonstrating cytotoxic effects comparable to standard anticancer drugs like cisplatin . Molecular docking studies suggest that it interacts effectively with key cancer-related proteins .
Industrial Applications
- Material Development : Beyond biological applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for creating innovative products in various industrial sectors .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results showed a marked reduction in bacterial growth when treated with this compound, highlighting its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro tests conducted on human breast cancer cell lines (MCF7) revealed that the compound significantly inhibited cell proliferation. The study employed the Sulforhodamine B assay to quantify cell viability post-treatment. Molecular docking studies further elucidated its mechanism of action by binding to specific receptors involved in cancer progression.
Summary of Applications
| Application Area | Specific Uses |
|---|---|
| Chemistry | Building block for synthesizing complex molecules |
| Biology | Antimicrobial and antifungal properties |
| Medicine | Potential anticancer agent |
| Industry | Development of new materials |
Mechanism of Action
The mechanism of action of 4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]thiomorpholine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. The dichlorophenyl group can enhance the compound’s binding affinity to its targets, while the thiomorpholine moiety can modulate its solubility and bioavailability .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
The compound 4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]thiomorpholine , also known by its CAS number 93209-97-3 , is a thiazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Basic Information
- Molecular Formula : C9H6Cl2N2S
- Molecular Weight : 245.13 g/mol
- IUPAC Name : 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. The specific compound has been evaluated for its efficacy against various bacterial strains. For example, a study indicated that thiazole compounds exhibit significant activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Potential
Thiazole derivatives are recognized for their anticancer properties. Research indicates that compounds similar to This compound can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that thiazole derivatives could effectively target cancer cells by disrupting key signaling pathways involved in cell growth .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. For instance:
- Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors, which can disrupt metabolic pathways essential for pathogen survival.
- Receptor Modulation : These compounds may also modulate receptor activity, influencing cellular responses that lead to therapeutic effects.
Case Studies
- Antimicrobial Evaluation : A case study focused on the synthesis and evaluation of various thiazole derivatives showed promising results against bacterial pathogens. The study reported minimum inhibitory concentrations (MICs) indicating significant antimicrobial activity .
- Anticancer Studies : Another research effort investigated the effects of thiazole derivatives on cancer cell lines. The findings revealed that certain derivatives could reduce cell viability significantly compared to controls, suggesting their potential as chemotherapeutic agents .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]thiomorpholine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves forming the thiazole ring via condensation of 2,4-dichlorophenyl-substituted precursors with thiomorpholine derivatives. A common approach is to use Hantzsch thiazole synthesis, where α-haloketones react with thioureas or thioamides under basic conditions. For optimization, adjust solvent polarity (e.g., DMF or ethanol) and temperature (80–120°C) to enhance cyclization efficiency. Catalytic additives like triethylamine or p-toluenesulfonic acid can improve yields by stabilizing intermediates .
Q. How is the molecular structure of this compound verified, and what analytical techniques are critical for characterization?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular conformation, as demonstrated in related thiazole-thiomorpholine derivatives . Complementary techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and hydrogen bonding.
- FT-IR : Identify functional groups (e.g., C-S stretching at ~680 cm, aromatic C-Cl at ~750 cm).
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns .
Q. What are the key physicochemical properties influencing solubility and stability in experimental settings?
- Methodological Answer : The compound’s hydrophobicity (logP ~3.5–4.0, predicted) arises from the 2,4-dichlorophenyl and thiomorpholine moieties. Solubility in polar solvents (e.g., DMSO) is limited; use co-solvents like PEG-400 for in vitro assays. Stability studies under varying pH (4–9) and temperature (4–37°C) are critical—degradation pathways may involve hydrolysis of the thiazole ring under acidic conditions .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate electronic properties and reactivity for targeted modifications?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can map frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the thiazole sulfur and thiomorpholine nitrogen atoms show high electron density, making them reactive toward electrophilic substitution. Solvent effects (PCM model) further refine predictions of solvatochromism .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell line viability, enzyme isoforms). Systematic approaches include:
- Dose-Response Curves : Compare IC values across multiple assays (e.g., MTT vs. ATP-based viability tests).
- Metabolic Stability Testing : Use liver microsomes to identify metabolites that may interfere with activity.
- Molecular Docking : Validate target binding modes (e.g., kinase inhibition) using AutoDock Vina or Schrödinger Suite .
Q. How can structural analogs guide SAR studies for enhancing selectivity against off-target receptors?
- Methodological Answer : Replace the 2,4-dichlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate binding affinity. For example, nitro groups increase polarity and may reduce off-target interactions with hydrophobic pockets. Thiomorpholine ring substitution (e.g., N-oxide derivatives) can improve solubility without compromising target engagement .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Methodological Answer : Poor crystallization due to conformational flexibility can be mitigated by:
- Slow Evaporation : Use mixed solvents (e.g., chloroform/methanol) to slow nucleation.
- Seeding : Introduce microcrystals from analogous compounds to induce growth.
- Temperature Gradients : Gradual cooling (0.5°C/hour) to stabilize lattice formation. SCXRD data for related structures show triclinic or monoclinic systems with Z′ = 1, aiding in space group prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
